molecular formula C13H13ClN2 B496270 N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine

Cat. No.: B496270
M. Wt: 232.71g/mol
InChI Key: INIBWQHGQYJGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and a pyridine ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-aminomethylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanone, while reduction could produce N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanol.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromobenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

    N-(4-methylbenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a methyl group instead of chlorine.

    N-(4-fluorobenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine

InChI

InChI=1S/C13H13ClN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2

InChI Key

INIBWQHGQYJGEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl

Origin of Product

United States

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